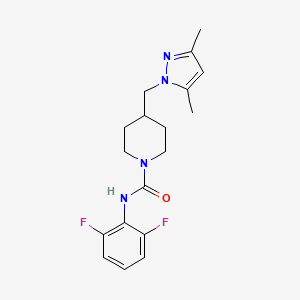

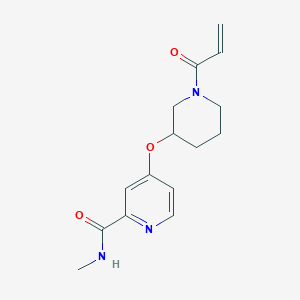

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide, commonly known as MTNA, is a synthetic compound that has gained significant attention in the field of scientific research. MTNA is a small molecule that has shown promise in various biological and pharmacological applications due to its unique chemical structure and properties.

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide derivatives have been studied for their potential in inhibiting HIV. Research has shown that certain derivatives, including those synthesized from naphthalene-derived glycine, exhibited significant inhibitory activity against HIV-1 and HIV-2 in cell studies, suggesting their potential as antiviral agents (Hamad et al., 2010).

Anticancer Potential

Several studies have explored the anticancer properties of this compound derivatives. Thiazole and thiadiazole derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, including cervical, breast, and colorectal cancer. These compounds were found to induce apoptosis in cancer cells, highlighting their potential as anticancer agents (Ekrek et al., 2022).

Molecular Docking and Pharmacological Evaluation

Molecular docking studies and pharmacological evaluations have been conducted on this compound derivatives for various biological activities, including tumour inhibition and anti-inflammatory actions. These studies have provided insights into the binding affinity and potential therapeutic applications of these compounds (Faheem, 2018).

Synthetic Chemistry Applications

In the field of synthetic chemistry, these derivatives have been used to create novel functionalized aminoalkyl and amidoalkyl naphthol scaffolds. This highlights the compound's versatility in creating diverse chemical structures for potential therapeutic applications (Hadadianpour & Pouramiri, 2019).

Dyeing Performance

The derivatives of this compound have been utilized in the development of new acid dyes. Their dyeing performance on various fabrics has been assessed, showcasing their application in the textile industry (Malik et al., 2018).

Density Functional Theory Study

Density Functional Theory (DFT) studies have been conducted on these derivatives to understand their local molecular properties as anti-HIV drugs. These studies help in predicting the reactivity and interaction of these compounds with biological molecules, contributing to the design of more effective drugs (Oftadeh et al., 2013).

Eigenschaften

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-10-17-18-15(21-10)16-14(19)9-20-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAGDQXMXCRKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2750030.png)

![N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2750034.png)

![1-(2-chloro-4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2750036.png)

![Ethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-cyano-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2750037.png)

![(3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride](/img/structure/B2750038.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2750040.png)

![2-[(2-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2750043.png)